N-(2-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
N-(2-chlorobenzyl)-N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C22H21ClN4O2S and its molecular weight is 440.95. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Research into the antimicrobial properties of sulfonamide compounds, including those similar to the specified compound, has shown promising results. For example, a study by Abdel-Motaal and Raslan (2014) synthesized several new sulfonamides and sulfinyl compound derivatives, demonstrating their potential antimicrobial activity. Similarly, Azab, Youssef, and El-Bordany (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety with antibacterial potential, highlighting the broad applicability of these compounds in antimicrobial research (Abdel-Motaal & Raslan, 2014); (Azab, Youssef, & El-Bordany, 2013).
Herbicidal and Insecticidal Activity
Compounds with the triazolo[4,3-a]pyridine moiety, similar to the chemical , have been found to possess significant herbicidal and insecticidal activities. Xu et al. (2017) discovered that some derivatives showed good antifungal and insecticidal activity, with specific compounds demonstrating high mortality rates against pests like Plutella xylostella and Helicoverpa armigera. This indicates the potential of such compounds in agricultural pest control (Xu et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of triazolopyridine sulfonamide derivatives represent a significant area of research. Studies focused on creating novel sulfone derivatives containing this moiety have contributed to understanding the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals and agrochemicals. The work of Xu et al. (2017) is pivotal in this regard, providing insights into the synthesis methods and bioactivity of these compounds (Xu et al., 2017).
Mechanism of Action
Indole Derivatives
The compound is an indole derivative . Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Triazole Derivatives
The compound also contains a triazole ring . Triazole derivatives are known to show various biologically vital properties. They are capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Sulfonamide
The compound is a sulfonamide . Sulfonamides are known to inhibit the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2S/c1-3-17-10-12-19(13-11-17)27(15-18-7-4-5-8-20(18)23)30(28,29)21-9-6-14-26-16(2)24-25-22(21)26/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLKSSMYXVWRDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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